2-Boc-amino-4-thiazole carboxylic acid 2-Boc-amino-4-thiazole carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425111
InChI: InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol

2-Boc-amino-4-thiazole carboxylic acid

CAS No.:

Cat. No.: VC13425111

Molecular Formula: C9H12N2O4S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-amino-4-thiazole carboxylic acid -

Specification

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
IUPAC Name 5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13)
Standard InChI Key PLACCPBQGUANTG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 and 4. The Boc group ((CH3)3CO(CO)\text{(CH}_3\text{)}_3\text{CO(CO)}) protects the amino functionality, while the carboxylic acid (-COOH\text{-COOH}) enhances reactivity for further derivatization. Key structural features include:

  • IUPAC Name: 5-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid

  • SMILES: CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O\text{CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O}

  • InChI Key: PLACCPBQGUANTG-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValueSource
Melting Point250–252°C
Density1.406±0.06g/cm31.406 \pm 0.06 \, \text{g/cm}^3
pKa5.53±0.705.53 \pm 0.70 (predicted)
LogP (Partition Coefficient)1.55
SolubilityLow in water; soluble in DMSO, DMF

The Boc group confers stability against nucleophilic attack, while the carboxylic acid permits conjugation via amide or ester linkages. The compound’s crystalline nature and high melting point suggest strong intermolecular interactions, likely hydrogen bonding between the carboxylic acid and thiazole nitrogen .

Synthesis and Manufacturing

Chlorination-Cyclization Method (Patent CN102180842A)

A patented method involves a four-step, one-pot synthesis without intermediate isolation :

  • Chlorination: Methyl acrylate reacts with chlorine at −5–10°C to form 2,3-dichloro methyl propionate.

  • Alkaline Hydrolysis: NaOH treatment yields 2-chloroacrylic acid.

  • Thiourea Addition: Reaction with thiourea and HCl at 75–85°C forms a thiourea adduct.

  • Cyclization: pH adjustment to 7.0–7.5 with NH₃·H₂O induces cyclization, yielding the target compound.
    This method achieves a 74.37% molar yield, emphasizing efficiency and reduced solvent use .

Boc Protection Strategy

An alternative approach starts with ethyl 2-amino-4-thiazole carboxylate:

  • Boc Protection: Di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) reacts with the amino group in acetonitrile with DMAP catalysis.

  • Ester Hydrolysis: NaOH-mediated hydrolysis converts the ester to carboxylic acid .

Applications in Pharmaceutical Development

Anticancer Agents

2-Boc-amino-4-thiazole carboxylic acid is a precursor in antitumor drug synthesis. Derivatives exhibit IC₅₀ values as low as 0.47 µM against MCF7 breast cancer cells . For example:

  • Compound 6m: IC₅₀ = 0.47 µM (MCF7), 1.1 µM (NCI-H1650 lung cancer) .

  • Dasatinib Analogues: Used in kinase inhibitors targeting chronic myelogenous leukemia .

Enzyme Inhibitors

Thiazole derivatives demonstrate xanthine oxidase (XO) inhibition, critical for treating hyperuricemia. Fluorinated and chlorinated analogues (e.g., 5b, 5c) show IC₅₀ values of 0.57 µM and 0.91 µM, respectively, surpassing allopurinol’s efficacy .

Biological and Pharmacological Activities

Antiviral and Antifungal Properties

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit:

  • Antiviral Activity: 80% inhibition of tobacco mosaic virus (TMV) at 100 µg/mL .

  • Fungicidal Efficacy: >50% inhibition against Botrytis cinerea and Rhizoctonia solani at 50 µg/mL .

Hazard StatementRisk Mitigation
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Personal protective equipment (PPE) including gloves and goggles is mandatory. Storage at 2–8°C in airtight containers is recommended .

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